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molecular formula C10H11ClO3 B1309676 4-(2-Chloro-ethoxy)-benzoic acid methyl ester CAS No. 38567-00-9

4-(2-Chloro-ethoxy)-benzoic acid methyl ester

Cat. No. B1309676
M. Wt: 214.64 g/mol
InChI Key: SRSRGGYRIOZFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090949

Procedure details

4-hydroxybenzoic acid methyl ester (1.52 g, 10 mmol), anhydrous lithium carbonate (740 mg, 10 mmol), 15 ml of dimethylsulfoxide, and 15 ml of 1,2-dichloroethane are combined and heated to reflux. HPLC shows the reaction is at equilibrium at about 2 hours with a product to starting material ratio of 22.7:68.7.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[Li+].[Li+].CS(C)=O.[Cl:22][CH2:23][CH2:24]Cl>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:24][CH2:23][Cl:22])=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Step Two
Name
Quantity
740 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(C1=CC=C(C=C1)OCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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